N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Description
It is characterized by the presence of a benzimidazole ring, an ethyl group, and a furan ring, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-19-13-7-4-3-6-12(13)18-15(19)9-10-17-16(20)14-8-5-11-21-14/h3-8,11H,2,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIBFQMWEYXBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330881 | |
| Record name | N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
871547-25-0 | |
| Record name | N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of 1-ethylbenzimidazole with 2-bromoethylamine, followed by the coupling of the resulting intermediate with furan-2-carboxylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, affecting their function. The furan ring may also interact with cellular components, leading to various biological effects. Pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide: Similar structure but with a different substituent on the benzimidazole ring.
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific combination of a benzimidazole ring, an ethyl group, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 871547-25-0
- Molecular Formula: C16H17N3O2
The compound features a benzimidazole ring fused with a furan moiety, which may enhance its biological activity compared to simpler structures.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in cellular processes:
- Casein Kinases: The compound inhibits casein kinases, which play crucial roles in cell signaling and regulation. This inhibition can lead to altered phosphorylation states of various proteins, impacting cellular functions .
Cellular Effects
In vitro studies have demonstrated that this compound can induce significant effects on cancer cells:
- Cell Cycle Arrest: It has been observed to induce G2/M phase arrest in cancer cells, primarily through the upregulation of cyclin-dependent kinase inhibitor p21 and inhibition of cyclin B expression .
The molecular interactions of this compound involve binding to DNA and various enzymes, leading to:
- Inhibition of Enzyme Activity: The compound's binding affinity for enzymes disrupts their normal function, which is critical in pathways such as cell proliferation and survival.
- Induction of DNA Damage: By interacting with DNA, the compound may cause structural alterations that trigger cellular stress responses and apoptosis in malignant cells .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, providing insights into its potential applications:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits casein kinases affecting cell signaling | |
| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells | |
| Antimicrobial Effects | Investigated for antibacterial properties |
Case Study: Anticancer Activity
A study focusing on the anticancer properties highlighted that treatment with this compound resulted in:
- Reduction in Cell Viability: Cancer cell lines treated with the compound showed a significant decrease in viability compared to untreated controls.
- Mechanistic Insights: The study provided evidence for the activation of apoptotic pathways and inhibition of cell cycle progression as primary mechanisms behind its anticancer effects .
Potential Therapeutic Applications
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy: Due to its ability to induce cell cycle arrest and apoptosis, further research is warranted to evaluate its efficacy as a chemotherapeutic agent.
- Antimicrobial Research: Preliminary findings suggest potential applications against bacterial infections, warranting more extensive studies on its antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
